
Neohalicholactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neohalicholactone is a natural product that is found in the Halichondria genus of marine sponges. It is a member of the family of halicholactones, which are known for their potent biological activities. Neohalicholactone has been the subject of much scientific research due to its potential applications in the fields of medicine and drug discovery.
Wirkmechanismus
The mechanism of action of neohalicholactone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of a protein called NF-kappaB, which is involved in the regulation of inflammation and immune responses. It has also been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Neohalicholactone has been found to exhibit a range of biochemical and physiological effects in laboratory experiments. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. It has also been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of neohalicholactone for laboratory experiments is its potent biological activity. This makes it a valuable tool for studying the mechanisms of various diseases and for developing new drugs to treat them. However, one limitation of neohalicholactone is its relatively complex structure, which can make it difficult to synthesize in large quantities. This can limit its availability for research purposes.
Zukünftige Richtungen
There are many potential future directions for research on neohalicholactone. One area of interest is the development of new drugs based on the compound's structure and biological activity. Another area of interest is the study of its mechanism of action, which could help to identify new targets for drug development. Additionally, research could be focused on developing more efficient methods for synthesizing the compound, which would make it more widely available for laboratory experiments.
Synthesemethoden
Neohalicholactone can be synthesized in the laboratory through a multi-step process that involves the use of various chemical reagents. The process typically begins with the isolation of the natural product from the marine sponge, followed by purification and structural elucidation. Once the structure of the compound has been determined, synthetic routes can be developed to produce the compound in larger quantities.
Wissenschaftliche Forschungsanwendungen
Neohalicholactone has been the subject of much scientific research due to its potential applications in the fields of medicine and drug discovery. It has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects. These properties make it a promising candidate for the development of new drugs to treat a variety of diseases.
Eigenschaften
CAS-Nummer |
124190-21-2 |
|---|---|
Produktname |
Neohalicholactone |
Molekularformel |
C4H2Br2MgS |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
(2S,4Z)-2-[(2R)-2-[(1R,2E,4R,6E)-1,4-dihydroxynona-2,6-dienyl]cyclopropyl]-3,6,7,8-tetrahydro-2H-oxonin-9-one |
InChI |
InChI=1S/C20H30O4/c1-2-3-6-9-15(21)12-13-18(22)16-14-17(16)19-10-7-4-5-8-11-20(23)24-19/h3-4,6-7,12-13,15-19,21-22H,2,5,8-11,14H2,1H3/b6-3+,7-4-,13-12+/t15-,16-,17?,18-,19+/m1/s1 |
InChI-Schlüssel |
BTDSTEQIFQUGOV-HQAQAYCDSA-N |
Isomerische SMILES |
CC/C=C/C[C@H](/C=C/[C@H]([C@@H]1CC1[C@@H]2C/C=C\CCCC(=O)O2)O)O |
SMILES |
CCC=CCC(C=CC(C1CC1C2CC=CCCCC(=O)O2)O)O |
Kanonische SMILES |
CCC=CCC(C=CC(C1CC1C2CC=CCCCC(=O)O2)O)O |
Synonyme |
neohalicholactone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



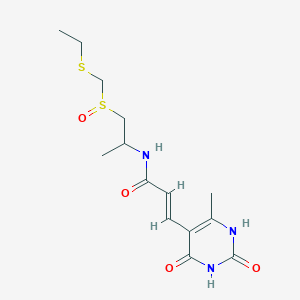
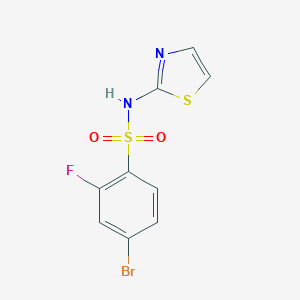
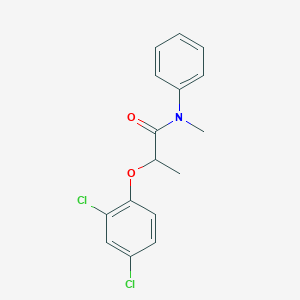
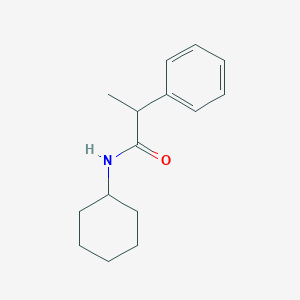
![Ethyl 1-[(4-chlorophenyl)acetyl]piperidine-4-carboxylate](/img/structure/B220353.png)
![N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B220355.png)
![(1S,3R,6S,7S,8R,11S,12S,16R)-7,12,16-Trimethyl-15-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B220376.png)
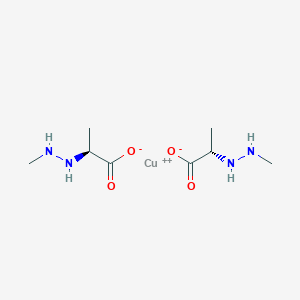
![21,24,28-Triacetyloxy-7-methoxy-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,17,20,22,24,27-heptaen-9,13-diyne-6-carboxylic acid](/img/structure/B220431.png)
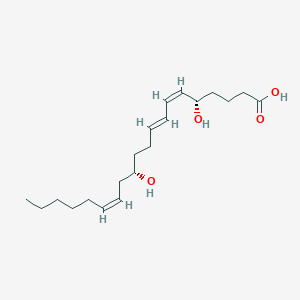

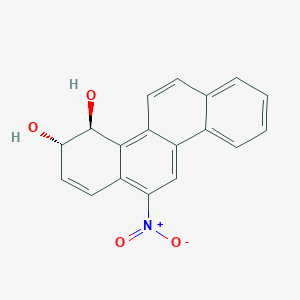
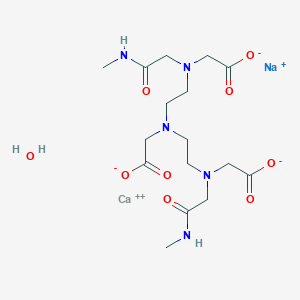
![4,5-Dihydroxy-2,6,13-trimethyl-8-oxatricyclo[4.4.3.01,5]tridecane-9,12-dione](/img/structure/B220495.png)